molecular formula C22H26N2O6S B3930362 Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3930362
M. Wt: 446.5 g/mol
InChI Key: RFJWWBFQOYSKJP-UHFFFAOYSA-N
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Description

Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a synthetic organic compound that features a complex molecular structure It contains a butyl ester group, a benzoate moiety, and a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps:

    Formation of the 3,4,5-trimethoxyphenylcarbonyl chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Preparation of the intermediate: The resulting 3,4,5-trimethoxyphenylcarbonyl chloride is then reacted with butyl 4-aminobenzoate in the presence of a base such as triethylamine to form the intermediate product.

    Final coupling reaction: The intermediate is then treated with thiocarbamoyl chloride to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester and carbamothioyl groups differentiates it from other trimethoxyphenyl derivatives, potentially enhancing its pharmacokinetic properties and target specificity.

Properties

IUPAC Name

butyl 4-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-5-6-11-30-21(26)14-7-9-16(10-8-14)23-22(31)24-20(25)15-12-17(27-2)19(29-4)18(13-15)28-3/h7-10,12-13H,5-6,11H2,1-4H3,(H2,23,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJWWBFQOYSKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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